(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid
Overview
Description
“(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid” is a chemical compound with the CAS Number: 1217705-78-6 . It has a molecular weight of 195.22 . The IUPAC name for this compound is (2R,3R)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a white solid . It has a melting point of 180-190°C .Scientific Research Applications
Applications in Polymer Chemistry
One notable application of related compounds is in the field of polymer chemistry. Phloretic acid, which shares a similar structure, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This novel approach uses phloretic acid to provide phenolic functionalities, leading to the synthesis of almost 100% bio-based benzoxazine end-capped molecules. The resultant materials possess thermal and thermo-mechanical properties suitable for a wide range of applications, suggesting that similar compounds like (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid could be used to modify or enhance polymer properties (Trejo-Machin et al., 2017).
Catalysis and Synthetic Applications
In catalysis, amino acid-based ligands, which may include compounds similar to (2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid, have been combined with metal catalysts for the asymmetric transfer hydrogenation of ketones. This process has been utilized in the formal syntheses of pharmaceuticals, demonstrating the compound's potential utility in creating highly enantioselective catalyst systems (Buitrago et al., 2012).
Metabolic Engineering and Bioproduction
The compound's structural analogs have also found applications in metabolic engineering, particularly in the enhanced production of 3-hydroxypropionic acid from glycerol in Escherichia coli. By optimizing the glycerol metabolism and removing genes responsible for major by-products, researchers have significantly improved the production levels and yield of 3-hydroxypropionic acid, highlighting the potential of similar compounds in biotechnological applications (Jung et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-2-3-5-7(6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRMUSJGAGTPL-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]([C@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654599 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid | |
CAS RN |
1217705-78-6 | |
Record name | (2R,3R)-3-Amino-2-hydroxy-3-(2-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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